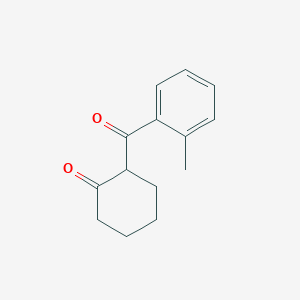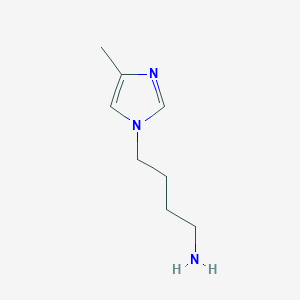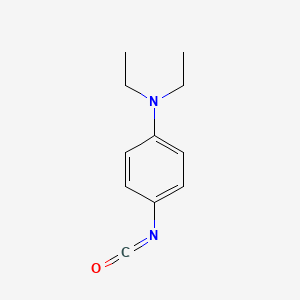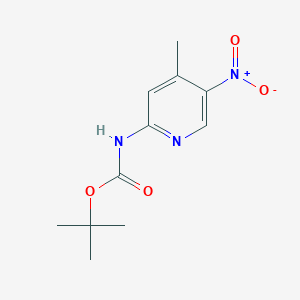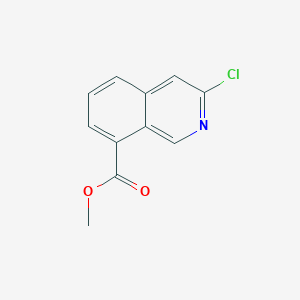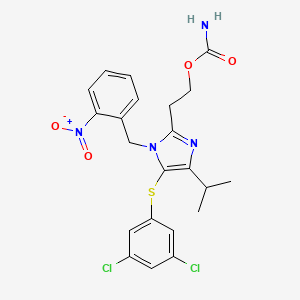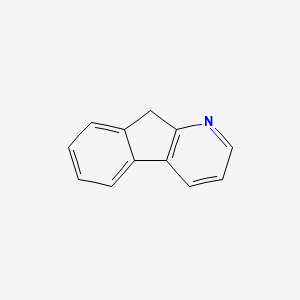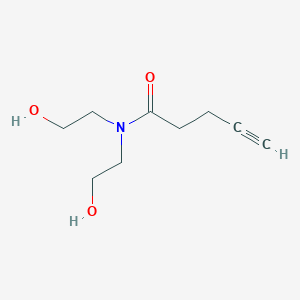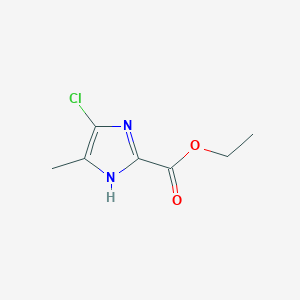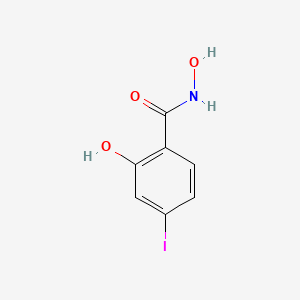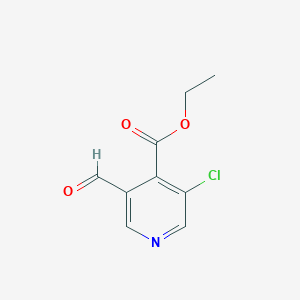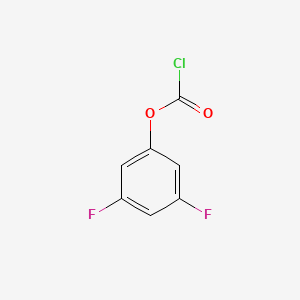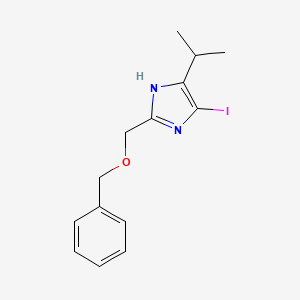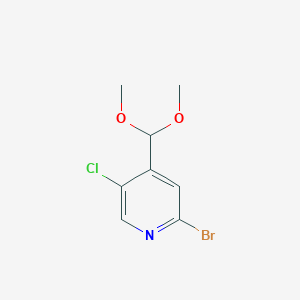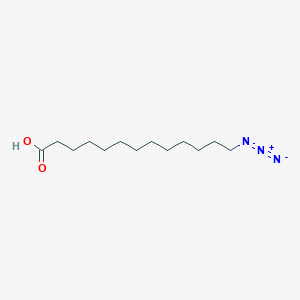
13-Azido-tridecanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
13-Azido-tridecanoic acid is an organic compound with the molecular formula C13H25N3O2 It is a derivative of tridecanoic acid, where an azido group (-N3) is attached to the 13th carbon atom of the tridecanoic acid chain
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 13-azidotridecanoic acid typically involves the introduction of the azido group into the tridecanoic acid structure. One common method is the nucleophilic substitution reaction, where a halogenated tridecanoic acid derivative (such as 13-bromotridecanoic acid) reacts with sodium azide (NaN3) in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN). The reaction conditions usually involve moderate temperatures and stirring to ensure complete conversion.
Industrial Production Methods: While specific industrial production methods for 13-azidotridecanoic acid are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors for better control, and ensuring safety measures due to the potentially explosive nature of azides.
化学反应分析
Types of Reactions: 13-Azido-tridecanoic acid can undergo various chemical reactions, including:
Reduction: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation (Pd/C, H2).
Substitution: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Reduction: Lithium aluminum hydride (LiAlH4), catalytic hydrogenation (Pd/C, H2).
Substitution: Sodium azide (NaN3), polar aprotic solvents (DMSO, CH3CN).
Cycloaddition: Alkynes, copper(I) catalysts for click chemistry.
Major Products Formed:
Reduction: 13-Aminotridecanoic acid.
Substitution: Various substituted tridecanoic acid derivatives.
Cycloaddition: 1,2,3-Triazole derivatives.
科学研究应用
13-Azido-tridecanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various nitrogen-containing compounds and as a building block in click chemistry for the formation of triazoles.
Biology: The compound can be used in bioconjugation techniques to label biomolecules with fluorescent tags or other functional groups.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 13-azidotridecanoic acid primarily involves its reactivity due to the azido group. The azido group is a good nucleophile and can participate in various reactions, such as nucleophilic substitution and cycloaddition. In biological systems, the azido group can be used to label biomolecules through bioorthogonal reactions, allowing for the study of molecular interactions and pathways.
相似化合物的比较
Tridecanoic acid: The parent compound without the azido group.
13-Bromotridecanoic acid: A halogenated derivative used as a precursor in the synthesis of 13-azidotridecanoic acid.
13-Aminotridecanoic acid: The reduced form of 13-azidotridecanoic acid.
Uniqueness: 13-Azido-tridecanoic acid is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific applications in click chemistry and bioconjugation. The azido group also makes the compound a versatile intermediate in the synthesis of various nitrogen-containing compounds.
属性
CAS 编号 |
141779-78-4 |
|---|---|
分子式 |
C13H25N3O2 |
分子量 |
255.36 g/mol |
IUPAC 名称 |
13-azidotridecanoic acid |
InChI |
InChI=1S/C13H25N3O2/c14-16-15-12-10-8-6-4-2-1-3-5-7-9-11-13(17)18/h1-12H2,(H,17,18) |
InChI 键 |
QGHYXKXWBVOVGJ-UHFFFAOYSA-N |
规范 SMILES |
C(CCCCCCN=[N+]=[N-])CCCCCC(=O)O |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

